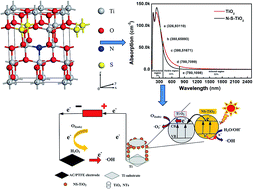Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
RSC Advances Pub Date: 2016-08-31 DOI: 10.1039/C6RA11256K
Abstract
In this study, we developed a photoelectrochemical (PEC) system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode to degrade atrazine from the riparian zone. This material of N–S–TiO2/AC was characterized by SEM, XRD, XPS, EDX and fluorescence detection. The characterization results indicated that the systems of NS–TiO2–TiO2/AC and NS–TiO2 NCs/TNTAs-AC/PTFE allowed the highest yield of ˙OH. According to the simulation results of the absorbance of N–S–TiO2 with MS, N–S–TiO2 has a maximum absorbance at 155 nm and 237 nm in the UV region; the average absorbance of N–S–TiO2 in the visible region was 10 000 higher than that of TiO2. At pH 5.9, N–S–TiO2 NCs/TiO2 NTs-AC/PTFE realized the highest atrazine removal rate, reaching a 93.89% atrazine removal rate within 150 min in water from the riparian buffer zone. The PEC system comprising the anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and the activated carbon photocathode might be an efficient way to remove atrazine in the riparian buffer zone.


Recommended Literature
- [1] A synergistic vertical graphene skeleton and S–C shell to construct high-performance TiNb2O7-based core/shell arrays†
- [2] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [3] Thermodynamic forecasting of mechanically interlocked switches†
- [4] Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†
- [5] Redox active molybdophosphate produced by Cu3(PO4)2 nanospheres for enhancing enzyme-free electrochemical immunoassay of C-reactive protein†
- [6] Cu-Photoredox-catalyzed C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes†
- [7] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [8] Timescales of water transport in viscous aerosol: measurements on sub-micron particles and dependence on conditioning history
- [9] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [10] Contents list

Journal Name:RSC Advances
Research Products
-
CAS no.: 10162-82-0
-
CAS no.: 16514-83-3
-
CAS no.: 17049-50-2
-
CAS no.: 102153-44-6
-
CAS no.: 123983-05-1









